(S)-(-)-1,1,2-Triphenylethane-1,2-diol (S)-(-)-1,1,2-Triphenylethane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 108998-83-0
VCID: VC21069127
InChI: InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m0/s1
SMILES: C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
Molecular Formula: C20H18O2
Molecular Weight: 290.4 g/mol

(S)-(-)-1,1,2-Triphenylethane-1,2-diol

CAS No.: 108998-83-0

Cat. No.: VC21069127

Molecular Formula: C20H18O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-(-)-1,1,2-Triphenylethane-1,2-diol - 108998-83-0

Specification

CAS No. 108998-83-0
Molecular Formula C20H18O2
Molecular Weight 290.4 g/mol
IUPAC Name (2S)-1,1,2-triphenylethane-1,2-diol
Standard InChI InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m0/s1
Standard InChI Key GWVWUZJOQHWMFB-IBGZPJMESA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
Canonical SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O

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